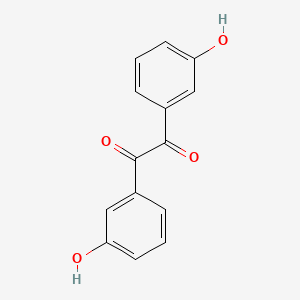

Bis(3-hydroxyphenyl)ethane-1,2-dione

Overview

Description

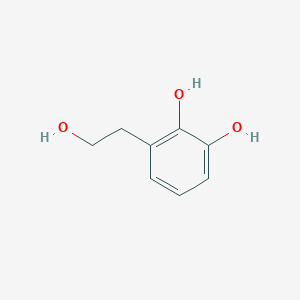

Bis(3-hydroxyphenyl)ethane-1,2-dione is a chemical compound with the molecular formula C14H10O4 . It is also referred to as tetramethoxybenzil . The compound crystallizes in the orthorhombic Fdd2 space group, with the following unit cell parameters: a = 39.145 Å , b = 18.167 Å , c = 4.3139 Å , and β = 90° . The packing of molecules in the crystal lattice is stabilized by intermolecular C–H⋯O contacts in a herringbone arrangement .

Molecular Structure Analysis

The molecular structure of this compound has been determined experimentally using single-crystal X-ray diffraction. It crystallizes in an orthorhombic lattice, and its geometry has been characterized. Density functional theory (DFT) calculations were employed to optimize the geometric structure and vibrational wave numbers in the gas phase. The compound exhibits interesting chemical and physical properties due to its α-dicarbonyl moiety .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the available literature, α-dicarbonyl compounds like this one have practical applications. They serve as precursors for various materials, including porphyrins, display materials, photoconductive materials, and optically active α-ketols. Additionally, they have been investigated for their ability to selectively inhibit mammalian Carboxylesterases (CEs) involved in drug metabolism. The flexibility of the dione bond and dihedral angles in the structure may influence their potency as inhibitors .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Catalytic Applications

Bis(3-hydroxyphenyl)ethane-1,2-dione has been studied in various synthetic and catalytic applications. Maleki, Akbarzadeh, and Babaee (2015) reported on a basic ionic liquid derived from ethan-1,2-diyl-bis (hydrogen sulfate) for synthesizing xanthene derivatives, demonstrating its effectiveness as a catalyst in environmentally friendly protocols (Maleki, Akbarzadeh, & Babaee, 2015).

Photochromic Properties

Krayushkin et al. (2001) developed procedures for synthesizing bis(thienylazoles), photochromic analogs of diarylethenes, based on this compound derivatives. These compounds exhibit photochromic properties, which are useful in material sciences and optoelectronic applications (Krayushkin et al., 2001).

Mass Spectrometry and Fragmentation Studies

Yosefdad, Valadbeigi, and Bayat (2020) conducted a study on the fragmentation of bis-phthalimide derivatives, including this compound, in electron impact ionization-mass spectrometry. Their research provided insights into the effects of alkyl length on the stability and fragmentation patterns of these compounds (Yosefdad, Valadbeigi, & Bayat, 2020).

Optical and Chromophoric Properties

The optical properties of various derivatives of this compound have been investigated. Effenberger et al. (1991) studied the conformation and light absorption of chromophoric systems derived from this compound, providing insights into their color properties and potential applications in dye and pigment industries (Effenberger et al., 1991).

Polymer and Material Science Applications

Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte using derivatives of this compound for applications as an electron transport layer in polymer solar cells. This study highlights the compound's utility in advancing solar energy technologies (Hu et al., 2015).

Bioremediation Applications

Chhaya and Gupte (2013) explored the possible role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, a compound structurally similar to this compound. Their research suggests potential applications in environmental cleanup and pollutant degradation (Chhaya & Gupte, 2013).

Safety and Hazards

properties

IUPAC Name |

1,2-bis(3-hydroxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVBEDFRJZDULS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C(=O)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30523212 | |

| Record name | Bis(3-hydroxyphenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63192-57-4 | |

| Record name | Bis(3-hydroxyphenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

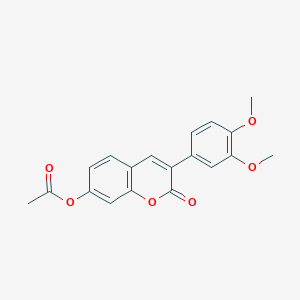

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.